

HEDTA NMR analysis and protonation sites

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Hydroxyethylethylenediaminetriacetic acid

CAS No.: 139-89-9

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NMR Data for Ruthenium-HEDTA Complexes

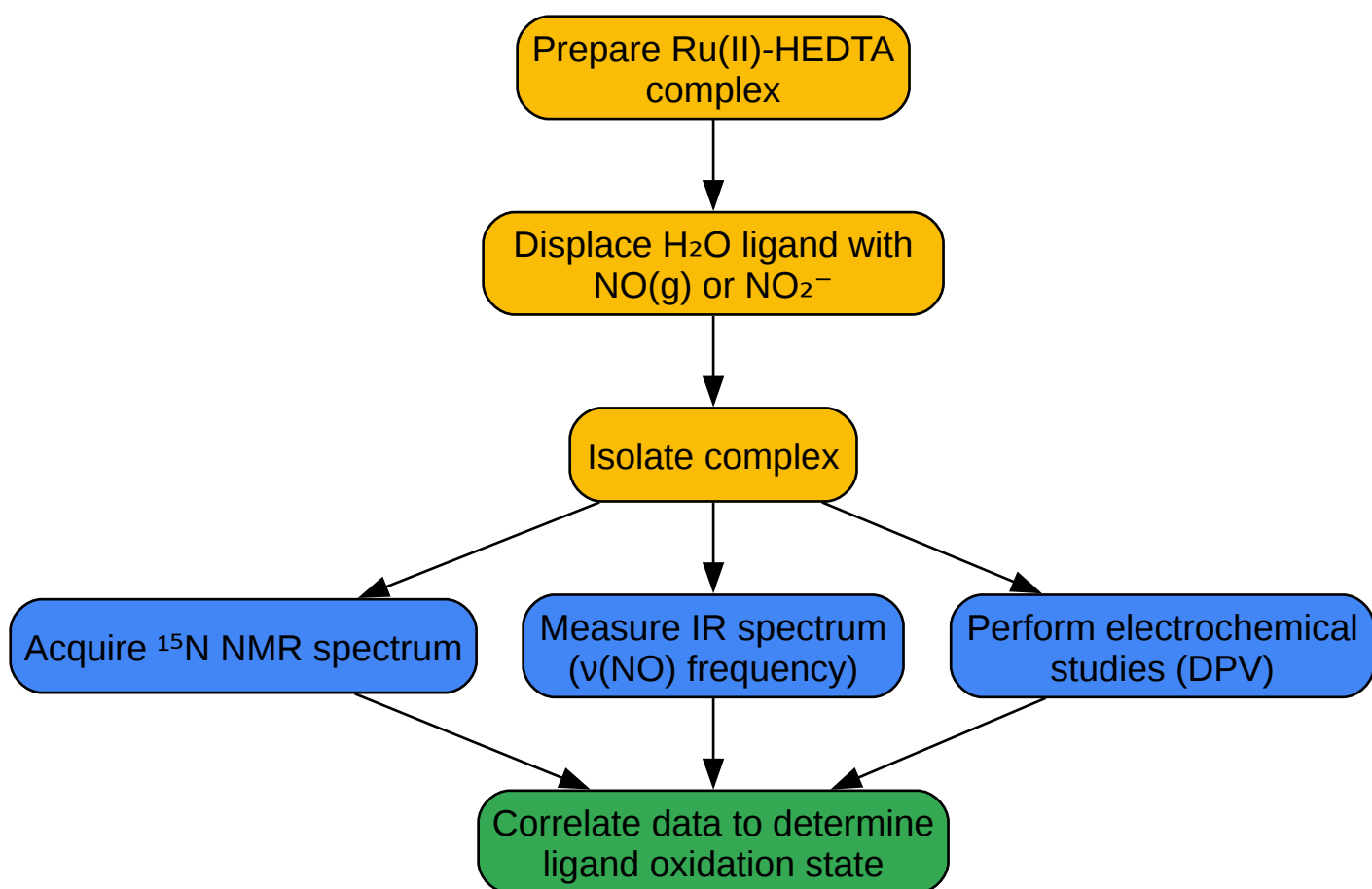
The table below summarizes the nitrogen-15 (^{15}N) NMR chemical shifts and other characterizations for various nitrosyl ligands bound to a Ruthenium(II)-HEDTA center, based on a 1999 study [1]. This data is crucial for identifying the species present in a solution.

Ligand (L)	Formal Oxidation State	^{15}N NMR Chemical Shift (ppm vs. formamide)	$\nu(\text{NO})$ Stretching Frequency (cm^{-1})	Notes
NO^+	+1	249.6 ppm	1846 (^{14}N), 1827 (^{15}N)	Single cis-equatorial isomer [1]
NO_2^-	+3	348.8 ppm	Not Reported	Characterized as bound nitrite [1]
NO	0	Not Reported	1858 (^{14}N), 1842 (^{15}N)	
NO^-	-1	609.4 ppm, 607.4 ppm	1383 (^{14}N), 1370 (^{15}N)	Exists as trans- and cis-equatorial isomers [1]

Experimental Context and Workflow

The data in the table was acquired to study the coordination chemistry of nitrogen oxides. The researchers prepared a series of $[\text{Ru}(\text{II})(\text{hedta})\text{L}]^{(n-)}$ complexes by displacing a water ligand with NO gas or nitrite (NO_2^-) [1].

The following diagram outlines the general workflow for preparing and analyzing such metal-chelate complexes, from synthesis to NMR characterization.



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References

1. ¹⁵N NMR and Electrochemical Studies of [Ru(II)(hedta)](-) Complexes...

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